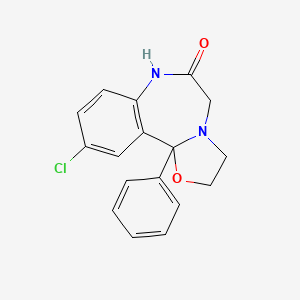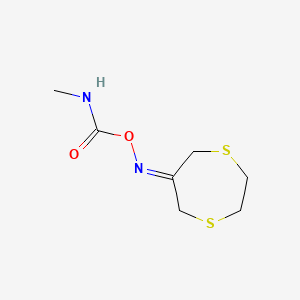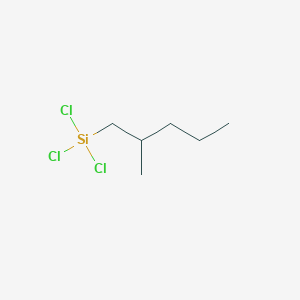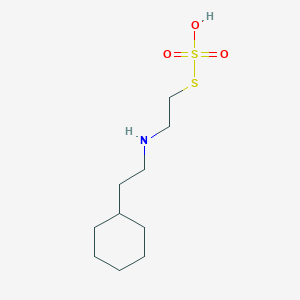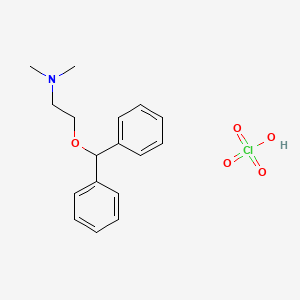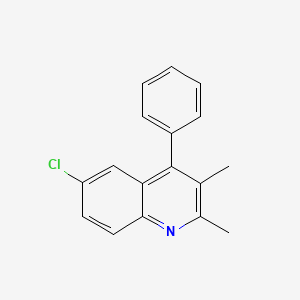
6-Chloro-2,3-dimethyl-4-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2,3-dimethyl-4-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has shown potential as an antiparasitic agent and has been studied for its various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2,3-dimethyl-4-phenylquinoline can be achieved through several methods. One notable method involves the copper-promoted cyclization of benzylic azides and internal alkynes. This reaction features a broad substrate scope, high product yields, and excellent regioselectivity. The reaction mechanism involves the rearrangement of benzylic azide to N-arylimine (Schmidt reaction) followed by intermolecular [4 + 2] cycloaddition with internal alkynes .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve classical synthesis protocols such as the Pfitzinger, Skraup, Friedlander, Doebner von Miller, and Conrad-Limbach reactions. These methods, however, may require harsh reaction conditions and have limited substrate scope .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3-dimethyl-4-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogen substitution reactions can occur with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: DDQ under oxidative conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding amines .
Scientific Research Applications
6-Chloro-2,3-dimethyl-4-phenylquinoline has been extensively studied for its applications in various fields:
Chemistry: Used as a ligand in transition metal complexes for organic synthesis.
Biology: Investigated for its antiparasitic properties.
Medicine: Potential therapeutic agent for treating parasitic infections.
Industry: Utilized in the development of materials such as organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 6-chloro-2,3-dimethyl-4-phenylquinoline involves its interaction with specific molecular targets. As an antiparasitic agent, it may inhibit key enzymes or disrupt cellular processes essential for the survival of the parasite. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3,4-Diphenylquinolin-2(1H)-one: A p38αMAP kinase inhibitor.
4-Chloro-6,8-dimethyl-2-phenylquinoline: Another quinoline derivative with similar structural features
Uniqueness
6-Chloro-2,3-dimethyl-4-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its potential as an antiparasitic agent sets it apart from other quinoline derivatives .
Properties
CAS No. |
22609-11-6 |
|---|---|
Molecular Formula |
C17H14ClN |
Molecular Weight |
267.8 g/mol |
IUPAC Name |
6-chloro-2,3-dimethyl-4-phenylquinoline |
InChI |
InChI=1S/C17H14ClN/c1-11-12(2)19-16-9-8-14(18)10-15(16)17(11)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
LCDRXSVULKINQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=CC(=CC2=C1C3=CC=CC=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenylbicyclo[1.1.0]butane](/img/structure/B14705402.png)
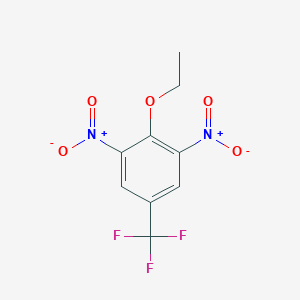

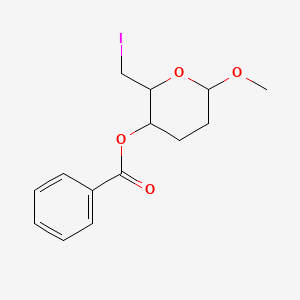
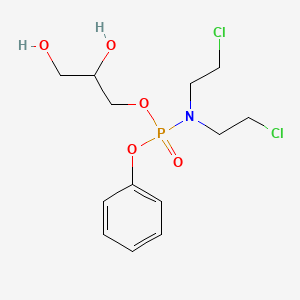
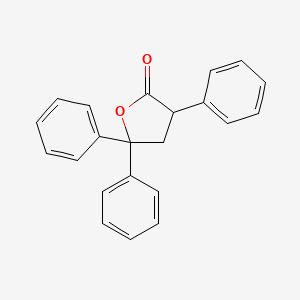
![1-Acetylspiro[2.5]octan-4-one](/img/structure/B14705446.png)
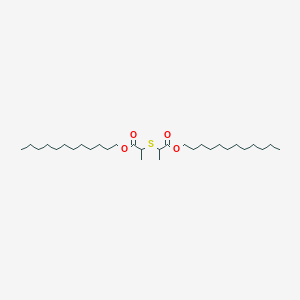
![[2-(Aminomethyl)-1H-pyrrol-3-yl]acetic acid](/img/structure/B14705454.png)
